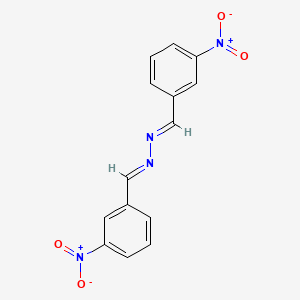

(1E,2E)-bis(3-nitrobenzylidene)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N4O4 |

|---|---|

Molecular Weight |

298.25 g/mol |

IUPAC Name |

(E)-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]methanimine |

InChI |

InChI=1S/C14H10N4O4/c19-17(20)13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(8-12)18(21)22/h1-10H/b15-9+,16-10+ |

InChI Key |

OFKOPKJTGHUWLZ-KAVGSWPWSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN=CC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of 1e,2e Bis 3 Nitrobenzylidene Hydrazine

Advanced Synthetic Routes to (1E,2E)-bis(3-nitrobenzylidene)hydrazine

The primary route to synthesizing this compound involves the condensation of an aldehyde with hydrazine (B178648). sciforum.net This reaction can be optimized through careful selection of reaction conditions and the use of catalysts to enhance yield and purity.

Optimized Condensation Reactions of 3-Nitrobenzaldehyde (B41214) with Hydrazine

The formation of this compound is achieved by reacting two equivalents of 3-nitrobenzaldehyde with one equivalent of hydrazine. nih.gov This condensation reaction typically involves the elimination of two molecules of water. nih.gov The reaction is often performed under reflux in a suitable solvent, such as ethanol, to facilitate the dissolution of the reactants and the precipitation of the product upon cooling. nih.govnajah.edu The addition of a catalytic amount of acid is crucial for an efficient reaction. nih.govnajah.edu

The general reaction scheme is as follows: 2 (C₇H₅NO₃) + N₂H₄ → C₁₄H₁₀N₄O₄ + 2 H₂O

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Reactant Ratio | 2:1 (Aldehyde:Hydrazine) | Ensures the formation of the bis-substituted product. | nih.gov |

| Solvent | Ethanol | Good solubility for reactants and allows for product precipitation upon cooling. | nih.govnajah.edu |

| Catalyst | Acetic Acid or Sulfuric Acid (catalytic amount) | Acid catalysis is essential for accelerating the condensation and dehydration steps. | nih.govnajah.edu |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at an optimal rate. | nih.gov |

| Reaction Time | ~3-4 hours | Sufficient time for the reaction to reach completion under reflux conditions. | nih.govnajah.edu |

Catalytic Approaches in Hydrazone Formation for Enhanced Efficiency

While the uncatalyzed reaction between aldehydes and hydrazine can be slow, the rate of hydrazone formation can be significantly accelerated through catalysis. Both general acid catalysis and specific nucleophilic catalysts are employed to improve reaction efficiency.

Hydrazone formation is canonically acid-catalyzed. ddmckinnon.com The mechanism involves the protonation of the carbonyl oxygen of the aldehyde by a general acid (HA). nih.gov This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. nih.govyoutube.com

The reaction rate is highly dependent on the pH of the medium. If the pH is too low, the hydrazine nucleophile becomes protonated (forming the hydrazinium (B103819) ion), which is non-nucleophilic and slows the reaction. nih.gov Conversely, if the pH is too high, there is insufficient acid to catalyze the dehydration of the intermediate. nih.gov Therefore, the reaction is typically fastest in a mildly acidic medium, often in the pH range of 4 to 6. ddmckinnon.comyoutube.com The catalysis accelerates the dehydration of the tetrahedral intermediate, which is often the rate-limiting step. nih.gov

Aniline (B41778) and its derivatives are effective nucleophilic catalysts for imine and hydrazone formation. researchgate.netresearchgate.net The catalytic cycle involves the rapid, reversible formation of a more reactive Schiff base (an imine) intermediate between the catalyst (aniline) and the aldehyde (3-nitrobenzaldehyde). nih.gov This aniline-derived imine is more susceptible to nucleophilic attack by hydrazine than the original aldehyde. The hydrazine then displaces the aniline catalyst in a transimination reaction to form the final hydrazone product. researchgate.net

The effectiveness of the aniline catalyst is influenced by substituents on the aromatic ring. Electron-rich, para-substituted anilines, such as p-toluidine (B81030) and p-anisidine, have been shown to be more effective catalysts than aniline itself. rsc.org Furthermore, catalysts containing an ortho-carboxylate group, like anthranilic acids, can provide intramolecular general acid catalysis, further accelerating the reaction by aiding in proton transfer during the formation of intermediates. nih.govacs.org

| Catalyst | Key Feature | Catalytic Advantage | Reference |

|---|---|---|---|

| Aniline | Baseline nucleophilic catalyst | Forms a reactive Schiff base intermediate, accelerating the overall reaction. | researchgate.netresearchgate.net |

| p-Toluidine, p-Anisidine | Electron-donating para-substituents | Increased nucleophilicity leads to more efficient catalysis compared to unsubstituted aniline. | rsc.org |

| Anthranilic Acids | ortho-Carboxylate group | The carboxyl group can act as an intramolecular general acid, aiding proton transfer and enhancing the rate. | nih.gov |

| 2-Aminobenzenephosphonic acids | ortho-Phosphate group | Acts as a superior intramolecular proton donor compared to carboxylic acids at biological pH. | acs.org |

Mechanistic Studies of Imine Bond Formation in the Context of Bis-Hydrazones

The formation of the C=N imine bond in hydrazones proceeds through a well-established addition-elimination mechanism. Understanding the intermediates and the factors that control the reaction rate is key to optimizing the synthesis.

Elucidation of Rate-Determining Steps and Reaction Intermediates

The reaction mechanism for hydrazone formation begins with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the aldehyde. nih.govfiveable.me This initial attack is a rapid process that leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govnih.govlookchem.com This intermediate is typically unstable and not isolated. lookchem.com

Kinetic and Thermodynamic Considerations in this compound Synthesis

The synthesis of this compound from 3-nitrobenzaldehyde and hydrazine is governed by fundamental kinetic and thermodynamic principles. The reaction is a condensation process, where two molecules of the aldehyde react with one molecule of hydrazine to form the final azine product and two molecules of water. The presence of the nitro group on the aromatic ring significantly influences both the rate and the equilibrium position of this reaction.

Kinetic Analysis

The rate of a chemical reaction is dependent on factors such as reactant concentration, temperature, and the presence of catalysts. For the formation of this compound, the electronic properties of the 3-nitrobenzaldehyde reactant play a crucial role in determining the reaction kinetics.

Reaction Mechanism and Rate-Determining Step

2 (O₂NC₆H₄CHO) + N₂H₄ ⇌ O₂NC₆H₄CH=N-N=CHC₆H₄NO₂ + 2 H₂O

The mechanism involves two main stages:

Nucleophilic Addition: A nitrogen atom from hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This results in the formation of a tetrahedral carbinolamine intermediate.

Dehydration: This intermediate then eliminates a molecule of water to form a hydrazone (O₂NC₆H₄CH=NNH₂). This hydrazone is more reactive than the initial hydrazine and rapidly reacts with a second molecule of 3-nitrobenzaldehyde through a similar nucleophilic addition and dehydration sequence to yield the final azine product.

At neutral or near-neutral pH, the rate-limiting step for hydrazone formation is typically the dehydration of the tetrahedral intermediate. nih.gov

Electronic Effects of the Nitro Substituent

The kinetics of this synthesis are significantly influenced by the electronic nature of the substituents on the benzaldehyde (B42025) ring. The nitro group (-NO₂) at the meta-position of the benzaldehyde is a potent electron-withdrawing group due to both its inductive and resonance effects.

This electron-withdrawing character enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic hydrazine. Research on the formation of various hydrazones has shown a clear trend where electron-deficient aldehydes and ketones react more rapidly than electron-rich ones. nih.gov For instance, in studies comparing substituted benzaldehydes, 4-nitrobenzaldehyde (B150856) was found to react 4.5 times faster than 4-methoxybenzaldehyde, which has an electron-donating group. nih.gov This principle suggests that 3-nitrobenzaldehyde will react significantly faster than unsubstituted benzaldehyde.

The relationship between substituent electronic effects and reaction rates can often be quantified by the Hammett equation. For reactions favored by electron-withdrawing groups, the reaction constant (ρ) is positive. researchgate.net This indicates that substituents with positive Hammett σ values, like the nitro group, will increase the reaction rate.

Activation Energy

The activation energy (Ea) is the minimum energy required for the reactants to overcome the energy barrier and proceed to products. nih.gov The electron-withdrawing nitro group helps to stabilize the developing negative charge on the oxygen atom in the transition state of the nucleophilic attack, thereby lowering the activation energy of this step. A lower activation energy corresponds to a faster reaction rate at a given temperature.

| Benzaldehyde Derivative | Substituent | Electronic Effect | Expected Relative Rate |

| 4-Methoxybenzaldehyde | -OCH₃ | Electron-Donating | Slowest |

| Benzaldehyde | -H | Neutral | Intermediate |

| 3-Nitrobenzaldehyde | -NO₂ | Electron-Withdrawing | Fastest |

Thermodynamic Considerations

Enthalpy (ΔH)

Entropy (ΔS)

Gibbs Free Energy (ΔG)

Product Stability and Isomerism

The resulting azine can exist as different geometric isomers (E/Z) around the C=N double bonds. The specified product, this compound, has both imine bonds in the trans (E) configuration. This isomer is generally the most thermodynamically stable due to reduced steric hindrance between the two large benzylidene groups, allowing the molecule to adopt a more planar and highly conjugated conformation. Under conditions that allow for equilibrium to be reached (e.g., elevated temperatures), the (1E,2E) isomer is expected to be the major, if not exclusive, product.

| Thermodynamic Parameter | Expected Sign | Justification |

| ΔH (Enthalpy) | Negative (-) | Formation of stable, conjugated C=N-N=C system. |

| ΔS (Entropy) | Near zero or slightly positive | Formation of small water molecules can increase system disorder. |

| ΔG (Gibbs Free Energy) | Negative (-) | The reaction is generally spontaneous and product-favored. |

This table provides a qualitative overview of the expected thermodynamic parameters for a typical condensation reaction of this type.

Advanced Spectroscopic Characterization and Structural Elucidation of 1e,2e Bis 3 Nitrobenzylidene Hydrazine

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. For (1E,2E)-bis(3-nitrobenzylidene)hydrazine, both FT-IR and Raman spectroscopy provide definitive signatures for its key structural features, including the azomethine linkages and the aromatic nitro groups.

Spectroscopic Signatures of Aromatic Nitro Groups

The presence of two nitro (-NO₂) groups on the aromatic rings introduces strong and characteristic vibrations. These are among the most easily identifiable peaks in the infrared spectrum due to the high polarity of the N-O bonds. spectroscopyonline.com Aromatic nitro compounds consistently display two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.comorgchemboulder.com

The asymmetric N-O stretching vibration is typically observed in the range of 1550–1475 cm⁻¹. orgchemboulder.com For m-nitrotoluene, a closely related structure, this band appears at 1537 cm⁻¹. orgchemboulder.com The symmetric N-O stretching vibration occurs at a lower frequency, generally in the 1360–1290 cm⁻¹ region. orgchemboulder.com In m-nitrotoluene, this is seen at 1358 cm⁻¹. orgchemboulder.com These two intense absorptions are a definitive spectroscopic marker for the nitroaromatic functionality within the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Azomethine (C=N) | Stretching | ~1623 | lookchem.com |

| Aromatic Nitro (NO₂) | Asymmetric Stretching | 1550–1475 | orgchemboulder.comorgchemboulder.com |

| Symmetric Stretching | 1360–1290 | orgchemboulder.comorgchemboulder.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Proton (¹H NMR) Chemical Shift Analysis for Probing Molecular Environment

The ¹H NMR spectrum of this symmetrical molecule is expected to show distinct signals corresponding to the azomethine proton and the protons on the two equivalent 3-nitrophenyl rings.

Azomethine Proton (-CH=N-): This proton is attached to an sp²-hybridized carbon double-bonded to a nitrogen atom, resulting in a significant downfield shift. In similar benzylidene hydrazine (B178648) structures, the chemical shift for this proton typically appears in the range of δ 8.4–9.2 ppm. researchgate.netnih.gov

Aromatic Protons: The four protons on each 3-nitrophenyl ring are chemically non-equivalent and will appear in the aromatic region, generally between δ 7.5 and 8.5 ppm. The powerful electron-withdrawing effect of the nitro group deshields these protons. The substitution pattern will lead to a complex set of multiplets (e.g., triplet, doublet, doublet of doublets) based on their positions relative to the nitro and imine substituents and their respective coupling constants.

Carbon-13 (¹³C NMR) Chemical Shift Assignment and Connectivity Studies

The ¹³C NMR spectrum provides information on each unique carbon atom in the structure.

Azomethine Carbon (-C=N-): The carbon atom of the imine group is expected to resonate significantly downfield, with typical chemical shifts appearing in the range of δ 144–146 ppm for related hydrazone structures. nih.govrsc.org

Aromatic Carbons: The carbons of the 3-nitrophenyl ring will appear in the typical aromatic region of δ 120–150 ppm. The carbon atom directly attached to the electron-withdrawing nitro group (C-NO₂) is expected to be the most deshielded of the ring carbons, while the other carbons will show distinct signals based on their electronic environment.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Azomethine (-CH=N-) | 8.4–9.2 | researchgate.netnih.gov |

| ¹H | Aromatic (Ar-H) | 7.5–8.5 | |

| ¹³C | Azomethine (-C=N-) | 144–146 | nih.govrsc.org |

| ¹³C | Aromatic (Ar-C) | 120–150 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Comprehensive Structural Information

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would reveal cross-peaks between adjacent protons on the 3-nitrophenyl ring, allowing for the definitive assignment of their positions relative to one another based on their splitting patterns. This confirms the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly attached proton and carbon atoms. This technique would provide unequivocal confirmation of the assignments made in the 1D spectra. For instance, it would show a direct correlation between the azomethine proton signal and the azomethine carbon signal. Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal, completing the structural elucidation.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

The electronic absorption spectrum of this compound, like other Schiff base hydrazones, is characterized by distinct absorption bands in the ultraviolet and visible regions. These absorptions arise from electronic transitions between different molecular orbitals within the molecule. ijcce.ac.irsphinxsai.com The π-conjugated system, which extends across the two nitrophenyl rings and the central C=N-N=C azine bridge, is the primary chromophore responsible for the compound's UV-Vis activity. amazonaws.com In ethanol, similar free Schiff base ligands typically exhibit strong absorption bands, which can be attributed to π→π* and n→π* transitions. ijcce.ac.irsphinxsai.com

Analysis of π→π Electronic Transitions within the Bis-Hydrazone Chromophore*

The UV-Vis spectrum of this compound is dominated by high-intensity bands corresponding to π→π* transitions. uzh.ch These transitions involve the excitation of electrons from bonding π molecular orbitals to anti-bonding π* molecular orbitals. The extensive conjugation in the molecule, involving the aromatic rings and the azine linker (-CH=N-N=CH-), decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This reduction in the HOMO-LUMO gap results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to less conjugated systems. libretexts.orgelte.hu

The spectrum typically displays two main absorption regions for these transitions:

High-Energy π→π Transitions:* An intense band at shorter wavelengths is generally assigned to π→π* transitions occurring within the aromatic rings. sphinxsai.com

Lower-Energy π→π Transitions:* A second, often broad, band at longer wavelengths is attributed to the π→π* transition of the conjugated system encompassing the entire bis-hydrazone chromophore, including the azomethine (C=N) groups. sphinxsai.comamazonaws.com

Additionally, a lower intensity band corresponding to n→π* transitions may be observed. This transition involves the promotion of an electron from a non-bonding orbital (n), located on the nitrogen atoms of the azomethine groups, to an anti-bonding π* orbital. ijcce.ac.iruzh.ch These transitions are typically less probable and thus have a lower molar extinction coefficient (ε). elte.hu

Table 1: Typical Electronic Absorption Data for Bis-Hydrazone Chromophores

| Transition Type | Typical Wavelength Range (λmax, nm) | Assignment |

| π→π | 240-280 | Aromatic Rings |

| π→π | 320-380 | Conjugated Azomethine System (-CH=N-N=CH-) |

| n→π* | >380 | Azomethine Group (C=N) |

Note: The exact λmax values depend on the solvent and specific molecular structure.

Investigation of Solvatochromic Effects on the Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon changing the polarity of the solvent. nih.gov This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. The spectral behavior of hydrazone derivatives is often studied in various organic solvents of differing polarities to understand these interactions. nih.govmdpi.com

For compounds like this compound, which possess both π-conjugated systems and polar nitro groups, the electronic transitions are sensitive to the solvent environment.

Non-polar Solvents: In non-polar solvents, the absorption spectrum is primarily influenced by weak van der Waals forces.

Polar Solvents: In polar solvents (both protic and aprotic), stronger dipole-dipole interactions and hydrogen bonding can occur. These interactions can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption maximum. mdpi.com

Generally, a bathochromic (red) shift is observed with increasing solvent polarity for π→π* transitions, indicating that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. mdpi.com The magnitude of this shift can be correlated with empirical solvent parameters such as the Kamlet-Taft (α, β, and π*) or Catalán scales, which quantify the solvent's hydrogen-bond acidity, basicity, and polarizability/dipolarity, respectively. mdpi.com

Table 2: Hypothetical Solvatochromic Shifts for the Main π→π Transition of this compound*

| Solvent | Polarity | Typical λmax (nm) | Observed Shift |

| n-Hexane | Non-polar | ~350 | - |

| Dichloromethane | Polar Aprotic | ~362 | Bathochromic |

| Acetonitrile | Polar Aprotic | ~365 | Bathochromic |

| Ethanol | Polar Protic | ~370 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~375 | Bathochromic |

Mass Spectrometry (e.g., ESI-MS) for Molecular Ion Confirmation and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the structure of synthesized compounds. Electrospray ionization (ESI) is a soft ionization method particularly well-suited for analyzing moderately polar organic molecules like hydrazones, as it typically produces an abundant protonated molecular ion [M+H]+ with minimal fragmentation in the source. scispace.com

For this compound (C₁₄H₁₀N₄O₄), the expected monoisotopic mass is 298.07 g/mol . In positive-ion ESI-MS, the spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 299.08, corresponding to the [M+H]+ ion. The observation of this ion confirms the molecular formula of the compound. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide insights into the compound's structure. The fragmentation of bis-hydrazones often involves cleavage at the weakest bonds. For the title compound, key fragmentation pathways would likely include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazones, which would lead to the formation of a [3-nitrobenzylidene]imine radical cation or related fragments.

Loss of Nitro Groups: The nitro groups (-NO₂) can be lost as neutral molecules (46 Da) or through more complex rearrangements.

Cleavage within the Benzylidene Moiety: Fragmentation of the aromatic ring and the imine linker can also occur.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

| 299.08 | [C₁₄H₁₁N₄O₄]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 253.08 | [C₁₄H₁₁N₄O₂]⁺ | Loss of NO₂ |

| 150.04 | [C₇H₆N₂O₂]⁺ | Fragment from N-N bond cleavage (e.g., [3-nitrobenzylidene]iminium ion) |

| 134.05 | [C₇H₆NO]⁺ | Fragment from loss of NO₂ from the benzylidene moiety |

| 104.05 | [C₇H₆N]⁺ | Benzylidene iminium fragment |

Crystallographic Analysis and Supramolecular Architecture of 1e,2e Bis 3 Nitrobenzylidene Hydrazine

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on (1E,2E)-bis(3-nitrobenzylidene)hydrazine have provided a precise and comprehensive understanding of its molecular and crystal structure. researchgate.net

The analysis of this compound reveals a molecule with a distinct and well-defined conformation. researchgate.net The molecule adopts an E,E configuration with respect to the two C=N double bonds. researchgate.net A key feature of its structure is the presence of a crystallographically imposed center of symmetry located at the midpoint of the N—N single bond. researchgate.net This indicates that the two halves of the molecule are symmetrically equivalent.

The bis-benzylidenehydrazine backbone is essentially planar, with a root-mean-square (r.m.s.) deviation of just 0.012(2) Å from the mean plane. researchgate.net The nitro group is only slightly twisted out of the plane of the benzene (B151609) ring to which it is attached, as evidenced by a small dihedral angle of 3.4(2)°. researchgate.net The N—N bond length is 1.409(3) Å. researchgate.net The C=N—N bond angle is 111.9(2)°, a value significantly smaller than the ideal 120° for sp² hybridized atoms, which is attributed to the electrostatic repulsion between the lone pairs of electrons on the adjacent nitrogen atoms and the C=N double bond. researchgate.net

The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/n. Detailed crystallographic parameters obtained from the X-ray diffraction data are summarized in the table below. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₀N₄O₄ |

| Formula Weight | 298.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9694 (19) |

| b (Å) | 7.833 (2) |

| c (Å) | 12.990 (4) |

| β (°) | 105.175 (4) |

| Volume (ų) | 684.4 (3) |

| Z | 2 |

The stability of the crystal lattice is dictated by a network of non-covalent interactions. In the crystal structure of this compound, the dominant cohesive force is a weak intermolecular C—H⋯O hydrogen bond. researchgate.net This interaction involves a hydrogen atom from a benzene ring of one molecule and an oxygen atom from a nitro group of an adjacent molecule. researchgate.net As mentioned previously, intramolecular forces, specifically the repulsion between nitrogen lone pairs, play a significant role in determining the C=N—N bond angle. researchgate.net

Supramolecular Interactions and Crystal Packing Motifs

The specific intermolecular interactions identified by X-ray diffraction dictate the self-assembly of molecules into a stable, three-dimensional supramolecular architecture.

The molecular structure of this compound lacks N—H bonds, precluding the formation of classical N—H⋯O hydrogen bonds. Instead, the crystal packing is governed by non-classical, weak C—H⋯O intermolecular hydrogen bonds. researchgate.net These interactions are directional and significant enough to organize the molecules into a well-defined pattern. Specifically, these C—H⋯O bonds link adjacent molecules to form an infinite chain. researchgate.net This interaction results in the formation of a ten-membered ring motif, which is described by the graph-set descriptor R²₂(10). researchgate.net

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D-H | H···A | D···A | D—H···A |

|---|

D = donor atom, A = acceptor atom

While aromatic interactions like π-π stacking and nitro⋯π interactions are frequently observed in the crystal structures of nitro-containing aromatic compounds, the primary crystallographic report on this compound does not describe these as the dominant interactions stabilizing the crystal packing. researchgate.net The supramolecular assembly is primarily attributed to the C—H⋯O hydrogen bonding network that links the molecules into chains. researchgate.net In related nitro-substituted hydrazone structures, face-to-face π-π stacking and nitro-π interactions have been noted as significant contributors to the crystal packing. researchgate.netnajah.edu However, for the title compound, the crystal structure is consolidated by the aforementioned hydrogen bonds. researchgate.net

Formation of Multi-Dimensional Supramolecular Networks and Architectures (e.g., Helical, Ladder)

The key interaction driving the formation of a higher-order structure is a weak intermolecular C—H···O hydrogen bond. nih.gov This interaction links adjacent molecules, resulting in the formation of infinite one-dimensional chains. nih.gov Specifically, a ten-membered ring, described by the graph-set descriptor R22(10), is formed through these hydrogen bonds. nih.gov

Based on available crystallographic data, the supramolecular assembly of this compound is characterized by these infinite chains. Extensive literature reviews have not revealed evidence for the formation of more complex multi-dimensional networks such as helical or ladder-like architectures for this specific compound.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀N₄O₄ |

| Molecular Weight | 298.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9694 (19) |

| b (Å) | 7.833 (2) |

| c (Å) | 12.990 (4) |

| β (°) | 105.175 (4) |

| Volume (ų) | 684.4 (3) |

| Z | 2 |

Polymorphism and its Influence on Solid-State Properties and Stability

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state chemistry, influencing properties such as stability, solubility, and melting point.

A thorough review of the scientific literature reveals no documented cases of polymorphism for this compound. The compound has been consistently reported to crystallize in the monoclinic P2₁/n space group. nih.gov

Theoretical and Computational Chemistry Studies on 1e,2e Bis 3 Nitrobenzylidene Hydrazine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure and geometric arrangement of molecules. For (1E,2E)-bis(3-nitrobenzylidene)hydrazine, DFT calculations are instrumental in providing insights into its molecular properties, complementing experimental data and helping to predict its reactivity and behavior at a quantum mechanical level.

The molecule adopts an E,E configuration with respect to the two C=N double bonds. researchgate.net A key structural feature is the crystallographically imposed center of symmetry located at the midpoint of the N—N single bond. This symmetry indicates that the two (3-nitrobenzylidene) units are equivalent. researchgate.net

The central bis-benzylidenehydrazine backbone is essentially planar, with a root-mean-square (r.m.s.) deviation of just 0.012 Å from the mean plane. This planarity suggests a degree of electronic delocalization across the C=N—N=C framework. The dihedral angle between the plane of the nitro group (NO₂) and the adjacent benzene (B151609) ring is minimal, at 3.4°. researchgate.net

Key structural parameters determined from crystallographic data are summarized below.

Table 1: Selected Bond Lengths and Bond Angles for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N—N | 1.409 (3) |

| C=N | 1.272 (3) |

| Bond Angles (°) | |

| C=N—N | 111.9 (2) |

Data sourced from Zheng et al., 2005. researchgate.net

The observed N—N bond length of 1.409 Å is within the typical range for such azine compounds. researchgate.net The C=N—N bond angle of 111.9° is notably smaller than the ideal 120° for sp² hybridized atoms. This compression is attributed to the electrostatic repulsion between the lone pairs of electrons on the adjacent nitrogen atoms and the electrons in the C=N double bond. researchgate.net

While detailed Frontier Molecular Orbital (FMO) analysis for this compound is not extensively reported in the available literature, this theoretical approach is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For a complete understanding, specific DFT calculations would be required to determine the precise energy values and visualize the spatial distribution of these orbitals, which would show the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The map illustrates regions of negative potential (typically associated with lone pairs on electronegative atoms like oxygen and nitrogen) and positive potential (often found around hydrogen atoms). Although specific MEP analysis for this compound has not been published, such a study would reveal the electron-rich areas around the nitro groups' oxygen atoms and the imine nitrogens, marking them as likely sites for electrophilic interaction.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energy values. These descriptors provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance to change in electron distribution. A larger HOMO-LUMO gap typically corresponds to a harder molecule.

Electrophilicity Index (ω) measures the propensity of a species to accept electrons.

Specific calculated values for these descriptors for this compound are not available in the reviewed literature. Their calculation would be necessary to quantitatively predict the compound's reactivity profile.

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. This analysis provides insight into the distribution of electron density across the molecular structure. For this compound, a Mulliken charge analysis would quantify the charge distribution, highlighting the electronegative character of the nitrogen and oxygen atoms and the relative positive charges on the carbon and hydrogen atoms. However, published studies containing a detailed Mulliken atomic charge analysis for this specific compound were not found.

Theoretical vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular vibrations to the peaks observed in experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. While experimental ¹H NMR and mass spectrometry data for this compound exist, a comprehensive theoretical vibrational and electronic spectral analysis for this compound has not been reported in the literature, which would be essential for a complete spectroscopic characterization. buketov.edu.kz

Molecular Dynamics Simulations for Probing Dynamic Behavior and Conformational Transitions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecules, offering insights into their structural flexibility, conformational landscape, and thermodynamic properties. In the context of this compound, MD simulations can provide a detailed picture of its dynamic nature, which is crucial for understanding its structure-property relationships. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar hydrazone derivatives. tandfonline.com This section outlines the principles and potential findings from such simulations.

MD simulations model the atomic motions of a molecule over time by numerically solving Newton's equations of motion. The forces between atoms are calculated using a potential energy function, often referred to as a force field. By simulating the molecule's trajectory over a specific period, typically nanoseconds to microseconds, researchers can observe and analyze its dynamic behavior and conformational transitions.

A key aspect of the dynamic behavior of this compound that can be investigated is the flexibility of its molecular backbone. The molecule possesses several rotatable bonds, particularly the C-N and N-N bonds of the hydrazine (B178648) linker and the C-C bonds connecting the benzylidene groups to the imine carbons. The planarity of the bis-benzylidenehydrazine backbone is a significant feature, with crystallographic studies of similar molecules showing a nearly planar structure. researchgate.net MD simulations can reveal deviations from this planarity in a solution or at different temperatures, providing a more realistic representation of the molecule's structure in various environments.

Conformational transitions in this compound primarily involve rotations around the key dihedral angles. These transitions can lead to different spatial arrangements of the two 3-nitrobenzylidene moieties relative to each other. Identifying the most stable conformers and the energy barriers for interconversion between them is a primary goal of conformational analysis using MD simulations. The presence of the nitro groups can influence the conformational preferences through steric and electronic effects.

The dynamic behavior of the molecule can be quantified by analyzing various parameters from the MD trajectory, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the time evolution of dihedral angles to characterize conformational changes.

The following interactive data tables illustrate the type of information that could be obtained from a molecular dynamics simulation study of this compound.

Table 1: Analysis of Key Dihedral Angles from a Hypothetical MD Simulation

This table presents a hypothetical analysis of the principal dihedral angles that define the conformation of this compound. The average values and standard deviations would indicate the preferred conformation and the extent of flexibility around these bonds.

| Dihedral Angle | Atoms Involved | Average Angle (degrees) | Standard Deviation (degrees) |

| ω1 | C(aromatic)-C(imine)-N-N | 178.5 | 5.2 |

| ω2 | C(imine)-N-N-C(imine) | 175.0 | 8.1 |

| ω3 | N-N-C(imine)-C(aromatic) | 177.9 | 5.5 |

| τ1 | C(imine)-C(aromatic)-C-C(NO2) | 15.3 | 10.4 |

| τ2 | C(imine)-C(aromatic)-C-C(NO2) | 17.8 | 11.2 |

Note: The data in this table is illustrative and based on general expectations for similar molecules.

Table 2: Conformational States and Their Relative Populations from a Hypothetical MD Simulation

This table illustrates how the results of an MD simulation could be used to identify and quantify different conformational states of this compound based on the clustering of dihedral angles.

| Conformational State | Description | Relative Population (%) | Average Potential Energy (kcal/mol) |

| A | Near-planar, anti-periplanar | 75 | -150.2 |

| B | Twisted, syn-periplanar | 15 | -148.5 |

| C | Other minor conformations | 10 | -147.1 |

Note: The data in this table is illustrative and intended to represent potential findings from a molecular dynamics study.

Through such detailed analyses, molecular dynamics simulations provide a bridge between the static picture from theoretical calculations and the dynamic reality of molecular behavior, offering valuable insights into the conformational dynamics that govern the properties and potential applications of this compound.

Coordination Chemistry and Metallosupramolecular Assemblies Involving 1e,2e Bis 3 Nitrobenzylidene Hydrazine

(1E,2E)-bis(3-nitrobenzylidene)hydrazine as a Ligand System

This compound is a Schiff base ligand derived from the condensation of 3-nitrobenzaldehyde (B41214) and hydrazine (B178648). The presence of two imine nitrogen atoms and the nitro groups provides multiple potential coordination sites, making it an interesting candidate for the construction of polynuclear and supramolecular metal complexes.

Identification of Potential Binding Modes and Coordination Sites

The crystal structure of this compound reveals a planar E,E configuration with a crystallographically imposed center of symmetry at the midpoint of the N-N bond. researchgate.net This planarity is a key feature, influencing its packing in the solid state and its pre-organization for metal coordination. The primary coordination sites are the nitrogen atoms of the two imine (-CH=N-) groups. These nitrogen atoms possess lone pairs of electrons that can readily coordinate to metal ions.

The molecule can act as a bidentate bridging ligand, coordinating to two different metal centers through its two imine nitrogens, thus facilitating the formation of dinuclear or polynuclear complexes. The distance between the two imine nitrogen atoms is suitable for bridging metal ions, leading to the formation of macrocyclic or linear coordination polymers.

Furthermore, the oxygen atoms of the nitro groups (-NO2) can also participate in coordination, although they are generally weaker donors than the imine nitrogens. This interaction is more likely to be observed with hard metal ions or in situations where the primary coordination sites are sterically hindered. The involvement of the nitro group oxygens can lead to chelation or further bridging, increasing the dimensionality of the resulting metal-organic framework.

Potential binding modes for this compound include:

Bidentate Bridging: The most common mode, where the two imine nitrogens coordinate to two separate metal ions.

Tetradentate Bridging: Involving both the imine nitrogens and one oxygen atom from each nitro group.

Chelating: Although less common for this specific ligand, related hydrazone ligands can form chelate rings with a single metal ion if additional donor atoms are present in a suitable position.

Exploration of Keto-Enol Tautomerism in Ligand Coordination

Hydrazone ligands are known to exhibit keto-enol tautomerism, which can significantly influence their coordination behavior. In the solid state, this compound exists in the keto form, characterized by the C=N double bond. Upon coordination to a metal ion, the ligand can potentially tautomerize to the enol form. This process involves the migration of a proton, typically from an adjacent group if available, to the imine nitrogen, and the formation of a C=N-N=C conjugated system.

However, for this compound, which lacks acidic protons adjacent to the hydrazone moiety, the classic keto-enol tautomerism involving deprotonation is not expected. Instead, the coordination is anticipated to occur through the lone pairs of the imine nitrogen atoms without a change in the tautomeric form of the ligand. The electron-withdrawing nature of the nitro groups can influence the basicity of the imine nitrogens, thereby affecting the strength of the metal-ligand bond. While direct evidence for keto-enol tautomerism in the coordination of this specific ligand is not extensively reported, the possibility of resonance stabilization within the chelate ring upon coordination can lead to changes in bond lengths and angles that are consistent with a partial enolate character.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants, the nature of the metal ion and its counter-ion, and the reaction conditions (temperature, solvent) can all influence the structure of the resulting complex.

Formation of Dinuclear and Grid-Type Metal(II) Complexes (e.g., Fe(II), Co(II))

The bitopic and linear nature of this compound makes it an excellent candidate for the construction of dinuclear and grid-type metallosupramolecular architectures. While specific studies on the formation of such complexes with this exact ligand are not extensively documented, related bis(hydrazone) ligands have been successfully employed in the self-assembly of [2x2] grid-type complexes with transition metal ions like Fe(II) and Co(II).

In a typical self-assembly process, four equivalents of the linear ligand would react with four equivalents of a tetrahedrally or octahedrally coordinating metal ion. The geometric information encoded in the ligand and the coordination preference of the metal ion would then direct the formation of a discrete, grid-like structure. The nitro groups on the phenyl rings could further influence the packing of these grid structures in the solid state through intermolecular interactions. The formation of simpler dinuclear complexes, where two metal ions are bridged by one or two ligand molecules, is also a highly probable outcome.

Spectroscopic Signatures (UV-Vis, IR, NMR) of Metal-Ligand Interactions in Complexes

The coordination of this compound to a metal ion is accompanied by distinct changes in its spectroscopic properties. These changes provide valuable information about the nature of the metal-ligand interaction.

Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon complexation is the shift of the ν(C=N) stretching vibration. In the free ligand, this band appears around 1615 cm⁻¹. Coordination of the imine nitrogen to a metal ion typically leads to a shift of this band to a lower frequency, which is indicative of the formation of a metal-nitrogen bond. The magnitude of this shift can provide qualitative information about the strength of the M-N bond. New bands may also appear in the far-IR region (typically below 600 cm⁻¹) corresponding to the ν(M-N) stretching vibrations. The symmetric and asymmetric stretching vibrations of the nitro group (around 1525 and 1348 cm⁻¹) might also be affected by coordination if the oxygen atoms are involved in bonding.

| Compound | ν(C=N) (cm⁻¹) ** | ν(M-N) (cm⁻¹) ** | Reference |

| This compound | ~1615 | - | Hypothetical |

| [M(L)X₂] | Shifted to lower frequency | Present | Hypothetical |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand is characterized by intense absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic rings and the imine groups. Upon coordination to a metal ion, these bands may shift in energy (either bathochromic or hypsochromic shifts). More importantly, new absorption bands may appear in the visible region. These new bands can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, or d-d transitions if a transition metal ion is involved. For instance, in the case of Fe(II) or Co(II) complexes, the color of the solution is often a direct result of these new electronic transitions.

| Compound | λmax (nm) | Transition Type | Reference |

| This compound | UV region | π→π, n→π | Hypothetical |

| [Fe(L)₂]²⁺ | Visible region | MLCT, d-d | Hypothetical |

| [Co(L)₂]²⁺ | Visible region | LMCT, d-d | Hypothetical |

Design and Formation of Dynamic and Stimuli-Responsive Metallo-Assemblies

The principles of supramolecular chemistry can be applied to this compound to create dynamic and stimuli-responsive metallo-assemblies. The reversible nature of the coordinate bond allows for the construction of systems that can assemble, disassemble, or undergo structural transformations in response to external stimuli such as changes in temperature, solvent polarity, pH, or the presence of competing ligands or guests.

The incorporation of the nitro groups in the ligand is particularly interesting in this context. The nitro group is a well-known electroactive moiety. Therefore, it is conceivable that the redox state of the nitro group could be used as a stimulus to modulate the properties of the metallo-assembly. For example, the reduction of the nitro group to an amino group would drastically change the electronic properties of the ligand, which in turn could affect the stability and the spectroscopic or electrochemical properties of the metal complex.

Furthermore, the formation of grid-type structures with spin-crossover metal ions like Fe(II) could lead to materials with switchable magnetic properties. The spin state of the Fe(II) centers in such a grid could potentially be influenced by temperature, pressure, or light, making these assemblies interesting candidates for molecular switches and sensors. While the realization of such dynamic systems with this compound is still a nascent field, the inherent properties of the ligand make it a promising platform for the future development of advanced functional materials.

Advanced Applications of 1e,2e Bis 3 Nitrobenzylidene Hydrazine in Materials Science

Photochromic and Thermochromic Properties of Bis-Hydrazone Systems

Bis-hydrazone systems, including (1E,2E)-bis(3-nitrobenzylidene)hydrazine, are known for their responsive nature to external stimuli such as light and heat, leading to observable changes in their color, a phenomenon known as photochromism and thermochromism, respectively. This behavior is rooted in the molecule's ability to undergo reversible structural changes. For instance, a related compound, (1E,2E)-bis[1-(4-nitrophenyl)ethylidene] hydrazine (B178648), demonstrates thermo-isomerism, where heating in a solvent like methanol (B129727) can induce a transformation between a red and a white crystalline form. najah.eduresearchgate.net This color change is a direct consequence of a shift in the molecular geometry, which alters the electronic structure and, therefore, the wavelengths of light the material absorbs. najah.edu The ability to switch between different colored states makes these materials ideal candidates for molecular devices and functional materials. najah.edu

| Stimulus | Property | Observed Change | Underlying Mechanism |

| Light | Photochromism | Reversible color change | E/Z Isomerization |

| Heat | Thermochromism | Reversible color change | E/Z Isomerization |

The core mechanism responsible for the photochromic and thermochromic properties of bis-hydrazone systems is E/Z isomerization around the carbon-nitrogen (C=N) double bonds. researchgate.net Molecules like this compound exist as stereoisomers, designated as E (entgegen, "opposite") and Z (zusammen, "together"), based on the relative orientation of substituents around the C=N bond. The thermodynamically more stable E isomer can be converted to the less stable, or metastable, Z isomer upon stimulation. researchgate.netnih.gov This transformation acts as a molecular switch, allowing the system to be reversibly transitioned between at least two distinct states with different properties. researchgate.net

Several pathways for this isomerization have been investigated, including:

Rotation: A rotation around the C=N double bond, which often involves a polarized transition state. acs.orgnih.gov

Inversion: An in-plane nitrogen inversion via a linear transition state. researchgate.net

Tautomerization: A process involving proton transfer, such as a hydrazone–azo tautomerization, followed by rotation around what becomes a C-N single bond. acs.orgnih.gov

The specific mechanism can be influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonds. nih.govacs.orgnih.gov For many hydrazone-based switches, computational and experimental data suggest that the isomerization proceeds via a rotation mechanism, characterized by a highly organized, polarized transition state. acs.orgnih.gov

The transition between E and Z isomers can be precisely controlled using light or heat.

Light-Activated Isomerization: Photoisomerization is achieved by irradiating the compound with light of a specific wavelength. This process typically converts the thermodynamically stable E isomer into the metastable Z isomer. researchgate.netnih.gov The system can often be reverted to the original state by irradiation with a different wavelength of light or by a thermal process. rsc.org In some bis-hydrazone systems, photo-modulation allows for the controlled movement of different parts of the molecule, leading to the isolation of distinct isomeric states such as E,E, E,Z, and Z,Z, each with unique structural and optical properties. researchgate.net The efficiency of this process, known as the quantum yield, is a critical parameter for applications in molecular machinery. researchgate.net

Thermally-Induced Isomerization: The Z isomer, being thermodynamically less stable, can often revert to the E isomer through a thermally activated process in the dark. najah.edu The rate of this thermal relaxation is dependent on factors like the solvent and the molecular structure. bohrium.com In some cases, heating can be used to drive the isomerization, as seen in the thermo-isomerism of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene] hydrazine, which switches between colored isomers upon refluxing in a solvent. researchgate.netlookchem.com The activation energy for thermal isomerization can be determined experimentally and computationally to understand the kinetics of the switching process. rsc.orgnih.gov

| Isomerization Process | Trigger | Conversion | Reversibility |

| Photo-activated | UV or Visible Light | E → Z | Can be reversed with different wavelength or heat |

| Thermally-induced | Heat | Z → E (relaxation) or E ↔ Z (at high temp) | Reversible process |

Optoelectronic Applications and Electronic Properties

The π-conjugated nature of bis-hydrazones imparts them with interesting electronic properties that are being explored for various optoelectronic applications. Their ability to transport charge carriers and interact with light makes them suitable for use in devices like light-emitting diodes and solar cells.

Organic Light-Emitting Diodes (OLEDs) are a major display technology that relies on organic molecules to emit light when an electric current is passed through them. semanticscholar.orgjmaterenvironsci.com The performance of an OLED is highly dependent on the materials used in its various layers, including the emissive layer (EML) and charge transport layers. jmaterenvironsci.com

While direct applications of this compound in OLEDs are not extensively documented, related organic structures are integral to the field. Luminescent materials with good thermal stability are crucial for creating efficient and long-lasting devices. mdpi.com Organic semiconductors, in general, are advantageous due to their light weight, flexibility, and the potential for lower-cost manufacturing compared to inorganic counterparts. semanticscholar.orgmdpi.com The development of novel organic materials, including those with structures analogous to bis-hydrazones, is a key area of research for improving OLED efficiency, color purity, and operational lifetime. mdpi.comunistra.fr

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitizer to absorb light and generate electrons. researchgate.netnih.gov The sensitizer, typically an organic dye or a metal complex, is adsorbed onto the surface of a wide-bandgap semiconductor, usually titanium dioxide (TiO2). researchgate.netnih.gov

| DSSC Performance Metrics | Description |

| PCE (η) | Power Conversion Efficiency: The overall efficiency of converting light energy to electrical energy. |

| Jsc | Short-Circuit Current Density: The maximum current produced by the solar cell. |

| Voc | Open-Circuit Voltage: The maximum voltage produced by the solar cell. |

| FF | Fill Factor: A measure of the cell's quality and maximum power output. |

The photoelectrical properties of a material describe how its electrical characteristics change upon exposure to light. For a molecule like this compound, the extended π-conjugation along the C=N-N=C backbone is expected to facilitate charge delocalization. researchgate.net The planarity of the molecule can significantly influence these properties; a more planar structure generally leads to better π-orbital overlap and enhanced charge transport. researchgate.net

In the solid state, the crystal packing and intermolecular interactions, such as C—H···O hydrogen bonds and π–π stacking, play a crucial role in determining the bulk conductivity. researchgate.netresearchgate.net These interactions can create pathways for charge carriers to move between adjacent molecules. Studies on the crystal structure of N,N′-Bis(3-nitrobenzylidene)hydrazine reveal a planar molecular backbone and intermolecular hydrogen bonding that links molecules into infinite chains, which could serve as conduits for charge transport. researchgate.net The presence of electron-withdrawing nitro groups also significantly influences the electronic energy levels (HOMO/LUMO) of the molecule, which is a key factor in its photoelectrical and charge-transport properties.

Integration into Supramolecular Gels, Polymers, and Other Soft Materials

The integration of azine compounds like this compound into soft materials is an area of growing research. The planarity of the bis-benzylidenehydrazine backbone is a key feature, as such molecules can engage in effective π–π stacking interactions. researchgate.netrsc.org These non-covalent interactions are fundamental to the self-assembly processes that lead to the formation of supramolecular structures, such as gels and liquid crystals.

In the solid state, this compound molecules are linked into chains by weak intermolecular C—H···O hydrogen bonds. researchgate.net This inherent ability to form extended networks is a prerequisite for gel formation, where molecules assemble into a three-dimensional network that immobilizes a solvent. While specific studies on the gelation properties of this compound are not extensively detailed, related compounds have demonstrated this capacity. For instance, the rational design of a supramolecular gelator based on a Zn(II)–salophen derivative highlights how hydrogen bonds and π–π stacking can stabilize fibrous aggregates that form a gel. rsc.org

Furthermore, the azine linkage is being explored as a component in novel polymer semiconductors. A different but structurally related compound, (3Z,3′Z)-3,3′-(hydrazine-1,2-diylidene)bis(indolin-2-one), has been used as an electron-accepting building block to construct donor-acceptor (D-A) π-conjugated polymers. rsc.org These polymers have shown high ambipolar charge transport performance in thin-film transistors. rsc.org The electron-withdrawing nature of the nitro groups in this compound suggests it could similarly function as an electron-acceptor moiety if incorporated into a polymer backbone, potentially leading to materials with interesting electronic and optical properties.

The table below summarizes key structural parameters of this compound and related compounds, which are relevant for their potential integration into soft materials.

| Compound Feature | This compound | Related Azine Compounds | Relevance to Soft Materials |

| Molecular Geometry | Possesses a center of symmetry; planar backbone. researchgate.net | Often planar or near-planar. nih.govnih.gov | Planarity facilitates π–π stacking and ordered self-assembly into fibers or sheets. rsc.org |

| Key Bond Lengths | N—N: 1.409 (3) Å; C=N: (not specified) researchgate.net | N—N: 1.414 (4) Å; C=N: 1.284 (3) Å nih.gov | The conjugated C=N-N=C bridge is crucial for electronic properties in polymers. rsc.org |

| Intermolecular Forces | Weak C—H···O hydrogen bonds forming infinite chains. researchgate.net | C—H···π interactions. nih.gov | These interactions drive the formation of the 3D network required for supramolecular gels. rsc.org |

| Functional Groups | Two electron-withdrawing nitro (-NO₂) groups. researchgate.net | Varied substituents (e.g., methoxy, bromo). nih.govnih.gov | Can be used to tune electronic properties, making them suitable as electron-acceptor units in D-A polymers. rsc.org |

Development of Chemo- and pH-Sensors Based on this compound Derivatives

The development of chemosensors for detecting specific ions and molecules is a critical field of analytical chemistry. Hydrazone derivatives are widely investigated for these applications due to their ability to act as signaling units upon binding with an analyte. The core structure of this compound, containing imine nitrogen atoms and nitro group oxygen atoms, provides potential coordination sites for metal ions. This interaction can lead to a detectable change in the molecule's optical properties, such as color or fluorescence.

While research specifically detailing this compound as a chemosensor is limited, numerous studies on analogous hydrazine-based sensors demonstrate the principle. For example, a related compound, (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine, shows a selective colorimetric response to Cu²⁺ ions. acs.org Similarly, other Schiff bases have been developed for the sensitive and selective detection of ions like Al(III) and Fe(III). nih.govmdpi.com These sensors often operate via mechanisms that alter their intramolecular charge transfer (ICT) characteristics upon analyte binding.

Hydrazine-based sensors have also been developed as pH indicators. One study presented two novel hydrazine sensors, one of which was found to be a highly sensitive pH sensor in a DMSO-water mixture over a pH range of 5.0 to 10.0, exhibiting interesting optical responses. advion.com

The function of chemosensors based on this compound derivatives and related compounds relies on the principle of selective recognition followed by signal transduction.

Signal Transduction: Upon binding of an analyte, the electronic structure of the sensor molecule is perturbed, leading to a measurable signal. Common signaling mechanisms include:

Colorimetric Sensing: The binding of a metal ion can alter the energy levels of the sensor's molecular orbitals. This changes the wavelength of light the molecule absorbs, resulting in a visible color change. The sensor for Cu²⁺, for instance, produced a distinct color change and a new absorption band in the visible region upon binding. acs.org

Fluorescent Sensing: Many sensor molecules are fluorescent. Analyte binding can either enhance ("turn-on") or quench ("turn-off") this fluorescence. This can occur through several mechanisms, including photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For example, a novel fluorescent probe for hydrazine was developed that showed a 30-fold enhancement in fluorescence intensity upon detection. mdpi.com Another probe for hydrazine detection exhibited a "turn-on" response at low concentrations and a ratiometric response (a shift in the emission wavelength) at higher concentrations. nih.gov

The table below outlines the detection principles and performance of various sensors based on hydrazine derivatives.

| Sensor Compound/Type | Analyte | Detection Principle | Limit of Detection (LOD) |

| (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine acs.org | Cu²⁺ | Colorimetric | 0.64 μM |

| 3-Aminopyridine Salicylidene nih.gov | Cu(II), Al(III), Fe(III) | Colorimetric (Cu), Fluorescence (Al, Fe) | 324 µg/L (Cu), 20 µg/L (Al), 45 µg/L (Fe) |

| Thiazepine-based probe (TZPzine-1) mdpi.com | Hydrazine | "Turn-on" Fluorescence | 50 nM |

| Bis-chalcone based probes nih.gov | Hydrazine | Fluorescence | As low as 0.336 x 10⁻⁷ M |

| Isophthalohydrazide derivative (BPPIH) advion.com | pH | Optical Response | Sensitive in pH range 5.0-10.0 |

Reaction Chemistry and Organic Transformations of 1e,2e Bis 3 Nitrobenzylidene Hydrazine

Reactivity Studies of the Azomethine (C=N) Linkage

The azomethine groups (C=N) in (1E,2E)-bis(3-nitrobenzylidene)hydrazine are susceptible to attack by nucleophiles and can participate in various addition and cycloaddition reactions. The inherent polarity of the C=N double bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, dictates its reactivity.

While specific studies on the reactivity of the azomethine linkage in this compound are not extensively documented, the chemical behavior can be inferred from studies on analogous bis(benzylidene)hydrazine compounds. Common reactions involving the azomethine linkage include:

Hydrolysis: Under acidic or basic conditions, the C=N bonds can be cleaved to regenerate the parent 3-nitrobenzaldehyde (B41214) and hydrazine (B178648). The stability of the azomethine bond is pH-dependent.

Reduction: The azomethine bonds can be reduced to the corresponding hydrazine derivative, (1E,2E)-bis(3-nitrobenzyl)hydrazine, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation.

| Reactant | Reagent/Conditions | Product | Reference |

| (1E,2E)-bis(benzylidene)hydrazine | NaBH₄, Methanol (B129727) | 1,2-dibenzylhydrazine | Inferred from general reductions of azomethines |

| (1E,2E)-bis(benzylidene)hydrazine | H₂, Pd/C | 1,2-dibenzylhydrazine | Inferred from general reductions of azomethines |

Cycloaddition Reactions: The C=N bonds can act as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of various heterocyclic compounds. This reactivity is particularly useful for synthesizing five- and six-membered rings.

Derivatization Strategies for the Nitrobenzylidene Moieties

The two 3-nitrobenzylidene moieties in the molecule provide sites for further functionalization, primarily through reactions involving the nitro groups. The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although the latter is less common for this type of compound.

The most significant derivatization strategy for the nitrobenzylidene moieties is the reduction of the nitro groups to primary amino groups. This transformation converts the electron-withdrawing nitro groups into electron-donating amino groups, significantly altering the electronic properties and reactivity of the molecule. The resulting diamino compound, (1E,2E)-bis(3-aminobenzylidene)hydrazine, can serve as a versatile building block for the synthesis of polymers, coordination complexes, and other functional materials.

A variety of reducing agents can be employed for the reduction of aromatic nitro groups. wikipedia.org The choice of reagent can be critical to achieve high yields and chemoselectivity, especially when other reducible functional groups, such as the azomethine linkage, are present.

Commonly Used Reducing Agents for Nitro Group Reduction:

| Reagent | Conditions | Advantages | Potential Side Reactions | Reference |

| Tin(II) Chloride (SnCl₂) | Acidic (HCl) | High yield, reliable | Requires stoichiometric amounts, produces tin waste | wikipedia.org |

| Iron (Fe) | Acidic (Acetic Acid) | Inexpensive, effective | Requires acidic conditions | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Mild conditions | Can sometimes lead to over-reduction | wikipedia.org |

| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized H₂ gas | Clean, high yield | May also reduce the C=N bonds | wikipedia.org |

| Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) | With a catalyst (e.g., Pd/C, Raney Ni) | Avoids high-pressure H₂ | Can be hazardous | nih.gov |

The selective reduction of the nitro groups in this compound without affecting the azomethine linkages is a key synthetic challenge. Milder reducing agents or carefully controlled reaction conditions are often necessary to achieve the desired transformation.

Application in the Synthesis of Novel Heterocyclic Compounds through Cyclization Reactions

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of the C=N-N=C backbone allows for the construction of nitrogen-containing heterocycles through cyclization reactions. These reactions often involve the participation of the azomethine carbons and nitrogens in the formation of the new ring system.

While specific examples utilizing this compound are not extensively reported, the synthesis of pyrazole (B372694) and 1,2,4-triazole (B32235) derivatives from analogous bis(benzylidene)hydrazines is a well-established synthetic route.

Synthesis of Pyrazole Derivatives:

Pyrazoline and pyrazole derivatives can be synthesized through the reaction of bis(benzylidene)hydrazines with compounds containing an active methylene (B1212753) group, such as β-ketoesters (e.g., ethyl acetoacetate), in the presence of a catalyst. nih.govcommonorganicchemistry.com The reaction typically proceeds via a Michael addition followed by cyclization and dehydration.

| Reactants | Catalyst/Solvent | Product | Reference |

| Chalcones, Hydrazine Hydrate | Ethanol | Pyrazolines | commonorganicchemistry.com |

| Ethyl Acetoacetate, Hydrazine Hydrate, 3-Nitrobenzaldehyde, Malononitrile | Silicotungstic acid | Pyranopyrazole derivative | rsc.org |

Synthesis of 1,2,4-Triazole Derivatives:

Bis(benzylidene)hydrazine derivatives can also be used to synthesize 1,2,4-triazole rings. For instance, the reaction of bis(α-chlorobenzylidene)hydrazine with alkylamines leads to the formation of sterically hindered 4-alkyl-3,5-diphenyl-4H-1,2,4-triazoles. This reaction proceeds through an intermediate bis(α-alkylaminobenzylidene)hydrazine, which then undergoes cyclization. Although this specific example starts from a chlorinated precursor, it demonstrates the potential of the bis(benzylidene)hydrazine scaffold in forming triazole rings.

The synthesis of 1,2,4-triazoles can also be achieved through the condensation of hydrazines with diacylamines (Einhorn-Brunner reaction) or the reaction of amides with acyl hydrazides (Pellizzari reaction), highlighting the versatility of hydrazine derivatives in heterocyclic synthesis. wikipedia.org

The application of this compound in these and other cyclization reactions opens up avenues for the creation of novel heterocyclic structures with potential applications in medicinal chemistry and materials science. The presence of the nitro groups can be either retained in the final product or further transformed to introduce additional functionality.

Advanced Analytical Methodologies Utilizing 1e,2e Bis 3 Nitrobenzylidene Hydrazine Derivatives

Spectrophotometric and Fluorescent Determination of Specific Metal Ions and Anions in Non-Biological Matrices

Derivatives of bis(benzylidene)hydrazine are extensively investigated as chemosensors for the selective detection of various metal ions and anions. The core structure contains nitrogen atoms in the imine groups and the N-N bond, which can act as binding sites for cations. This interaction alters the electronic distribution within the molecule, leading to observable changes in its absorption (colorimetric) or fluorescence (fluorometric) properties.

Research has demonstrated the efficacy of these compounds in detecting environmentally and industrially significant metal ions. For instance, a substituted salicylaldehyde-based hydrazone derivative, 2,2’-(hydrazine-1,2-diylidenedimethylylidene)bis(6-isopropyl-3-methylphenol), was developed as a selective dual-channel chemosensor for copper(II) ions (Cu²⁺). In a methanol-water medium, the introduction of Cu²⁺ to the sensor solution resulted in a distinct color change from colorless to yellow, corresponding to a new absorption band at 450 nm. This colorimetric response allows for naked-eye detection. Concurrently, the sensor exhibited a "turn-off" fluorescence response, where the fluorescence intensity was quenched upon binding with Cu²⁺. The binding stoichiometry between the sensor and Cu²⁺ was determined to be 1:1, with a very low detection limit of 50 nM.

Similarly, other hydrazone Schiff bases have been synthesized to selectively detect ions like iron(III) (Fe³⁺). A novel hydrazone-based compound was designed as a "turn-on" fluorescent chemosensor for Fe³⁺ and a colorimetric sensor for Cu²⁺. The addition of Fe³⁺ ions to the sensor solution led to a significant enhancement in fluorescence emission, a desirable characteristic for minimizing background interference.

The selectivity of these sensors is a key feature. Studies show that these chemosensors can detect their target ion even in the presence of a wide range of other competing metal ions. The specific functional groups on the benzylidene rings play a crucial role in tuning this selectivity and sensitivity.

| Derivative Structure | Target Analyte | Analytical Method | Observed Change | Binding Ratio (Sensor:Ion) | Limit of Detection (LOD) |

|---|---|---|---|---|---|

| 2,2’-(hydrazine-1,2-diylidenedimethylylidene)bis(6-isopropyl-3-methylphenol) | Cu²⁺ | Colorimetric & Fluorescent | Colorless to yellow & Fluorescence "turn-off" | 1:1 | 50 nM |

| Hydrazide–hydrazone derivative with –ONS– binding pocket | Fe³⁺ | Fluorescent | Fluorescence "turn-on" | Not Specified | Not Specified |

| Hydrazide–hydrazone derivative with –ONS– binding pocket | Cu²⁺ | Colorimetric | Color change | Not Specified | Not Specified |

Application in Chromatographic Separation Techniques for Compound Analysis

While specific applications of (1E,2E)-bis(3-nitrobenzylidene)hydrazine itself as a chromatographic stationary phase are not widely documented, the broader class of hydrazine (B178648) reagents is crucial in chromatographic analysis, particularly as derivatizing agents. researchgate.net Many analytical methods, especially High-Performance Liquid Chromatography (HPLC), rely on pre-column derivatization to enhance the detection and separation of target analytes. researchgate.netgoogle.com

Hydrazine derivatives are widely used to analyze carbonyl compounds, such as aldehydes and ketones, which can be challenging to detect directly due to their volatility, instability, or lack of a strong chromophore for UV-Vis detection. researchgate.net The analytical procedure involves reacting the carbonyl-containing sample with a hydrazine reagent. This condensation reaction forms a stable hydrazone derivative that is typically more hydrophobic and possesses a strong UV-absorbing or fluorescent moiety, making it highly suitable for reversed-phase HPLC analysis. nih.govresearchgate.net

For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are standard for analyzing aldehydes and ketones in environmental air and water samples. researchgate.net The resulting dinitrophenylhydrazones are brightly colored and can be easily separated and quantified using HPLC with UV detection. Similarly, other hydrazine reagents are used to create diastereomers from chiral carbonyl compounds, allowing for their separation and quantification on standard HPLC columns. nih.gov

The this compound structure is fundamentally a hydrazone. Simpler hydrazine reagents are employed for this derivatization purpose because they provide a single reactive site. The reaction principle remains a cornerstone of analytical chemistry for the trace analysis of carbonyls in complex matrices. researchgate.net

Development of Novel Analytical Reagents and Probes for Chemical Systems

The development of new analytical reagents and probes based on the hydrazone framework is an active area of research driven by the need for simple, rapid, and selective detection methods. rsc.orgnih.gov The this compound structure serves as a model for designing such probes.

Design and Synthesis: The synthesis of these chemosensors is typically straightforward, often involving a one-step condensation reaction between a hydrazine hydrate (B1144303) (or a substituted hydrazine) and two equivalents of a suitable aldehyde or ketone. researchgate.netmdpi.com This modularity allows chemists to easily modify the structure to target different analytes. By choosing aromatic aldehydes with specific substituents (e.g., hydroxyl, methoxy, or nitro groups), the electronic properties and binding pocket of the resulting sensor can be fine-tuned. rsc.org The nitro groups on the parent compound, for instance, are electron-withdrawing and can influence the photophysical properties and binding affinity of the molecule.

Mechanism of Action: These reagents primarily function as chemosensors. The sensing mechanism is based on the interaction between the analyte (e.g., a metal ion) and the receptor part of the probe (the hydrazone ligand). This binding event can trigger several photophysical processes:

Intramolecular Charge Transfer (ICT): Binding can enhance or inhibit ICT, leading to a shift in the absorption or emission wavelength (a color change or a change in fluorescence color).

Photoinduced Electron Transfer (PET): For fluorescent probes, the presence of the lone pair of electrons on the nitrogen atoms can quench fluorescence through a PET mechanism. When these electrons are engaged in binding a metal ion, the PET process is inhibited, resulting in a "turn-on" fluorescence signal.

Aggregation-Induced Emission (AIE): Some Schiff base derivatives exhibit AIE properties, where they are non-fluorescent when dissolved but become highly emissive upon aggregation. The binding of an analyte can disrupt these aggregates, leading to a change in fluorescence.

The versatility in synthesis and the clear, observable responses upon analyte binding make hydrazone derivatives, including the family of bis(benzylidene)hydrazines, powerful tools for the development of the next generation of analytical reagents for environmental monitoring and industrial quality control. nih.govresearchgate.net

Q & A

Basic Research Questions